

A comparative study of the thermal stability of different poly(butylene succinate) copolymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Analysis of the Thermal Stability of Poly(butylene succinate) Copolymers

A comprehensive review of the thermal properties of various poly(butylene succinate) (PBS) copolymers, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide material selection and application.

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has garnered significant interest for its favorable mechanical properties, processability, and compostability.^[1] However, to broaden its applications, particularly in fields requiring enhanced thermal resistance, numerous copolymers have been developed. This guide provides a comparative study of the thermal stability of different PBS copolymers, supported by experimental data from recent scientific literature.

Comparative Thermal Properties of PBS Copolymers

The thermal stability of polymers is primarily evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), which indicates the

onset of thermal degradation. DSC measures the heat flow to or from a sample as it is heated or cooled, determining the glass transition temperature (T_g) and the melting temperature (T_m).

The following tables summarize the key thermal properties of various PBS copolymers.

Copolymer	Comonomer	Td (°C)	Tg (°C)	Tm (°C)	Reference
PBS Homopolymer	-	~320 - 405	-32 to -10	90 - 120	[2] [3]
PBS-co-NDC	Naphthalene dicarboxylate	Increased with NDC content	-	Reduced with NDC content	[1]
PBC80BS20	N,N'-trans-1,4-cyclohexane-bis(pyrrolidone-4-methyl carboxylate) (CBPC)	Higher than PBS	87.5	-	[4]
PBSCL	ε-caprolactone	Increased with CL content (up to 300)	Decreased with CL content	Decreased up to eutectic point	[5]
P(BS-co-14 mol %ES)	Ethylene succinate	-	-	Lower than PBS	[6]
P(BS-co-15 mol %HS)	Hexamethylene succinate	-	-	Same as PBS	[6]
PBS Ionomer	Sulfonated succinate	~320	-	-	[2]
Poly(alkylene succinate)s	Varies (diol length)	420 - 430	Decreased with increasing methylene groups	-	[7]
PBS-DLA	Dilinoleic acid	-	-	-	[8]

Td: Decomposition Temperature, Tg: Glass Transition Temperature, Tm: Melting Temperature, NDC: Naphthalene dicarboxylate, CBPC: N,N'-trans-1,4-cyclohexane-bis(pyrrolidone-4-methyl carboxylate), CL: ϵ -caprolactone, ES: Ethylene succinate, HS: Hexamethylene succinate, DLA: Dilinoleic acid.

Blends of PBS with other Polymers

Blending PBS with other biodegradable polymers is another strategy to modify its thermal properties. The following table presents data for blends of PBS with poly(lactic acid) (PLA).

Blend Composition (PLA/PBS wt%)	Tg (°C) of PLA phase	Tm (°C) of PLA phase	Tm (°C) of PBS phase	Reference
100/0	58.0	150.9	-	[9]
80/20	55.3	153.0	114.0	[9]
40/60	-	-	-	[10]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of the copolymers.

Methodology:

- A small sample of the polymer (typically 5-10 mg) is placed in a crucible.[11]
- The crucible is placed in the TGA instrument.
- The sample is heated at a constant rate, for example, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air).[12][13]
- The weight of the sample is continuously monitored as a function of temperature.

- The decomposition temperature (T_d) is determined from the resulting TGA curve, often as the temperature at which 5% weight loss occurs or the peak of the derivative thermogravimetric (DTG) curve.

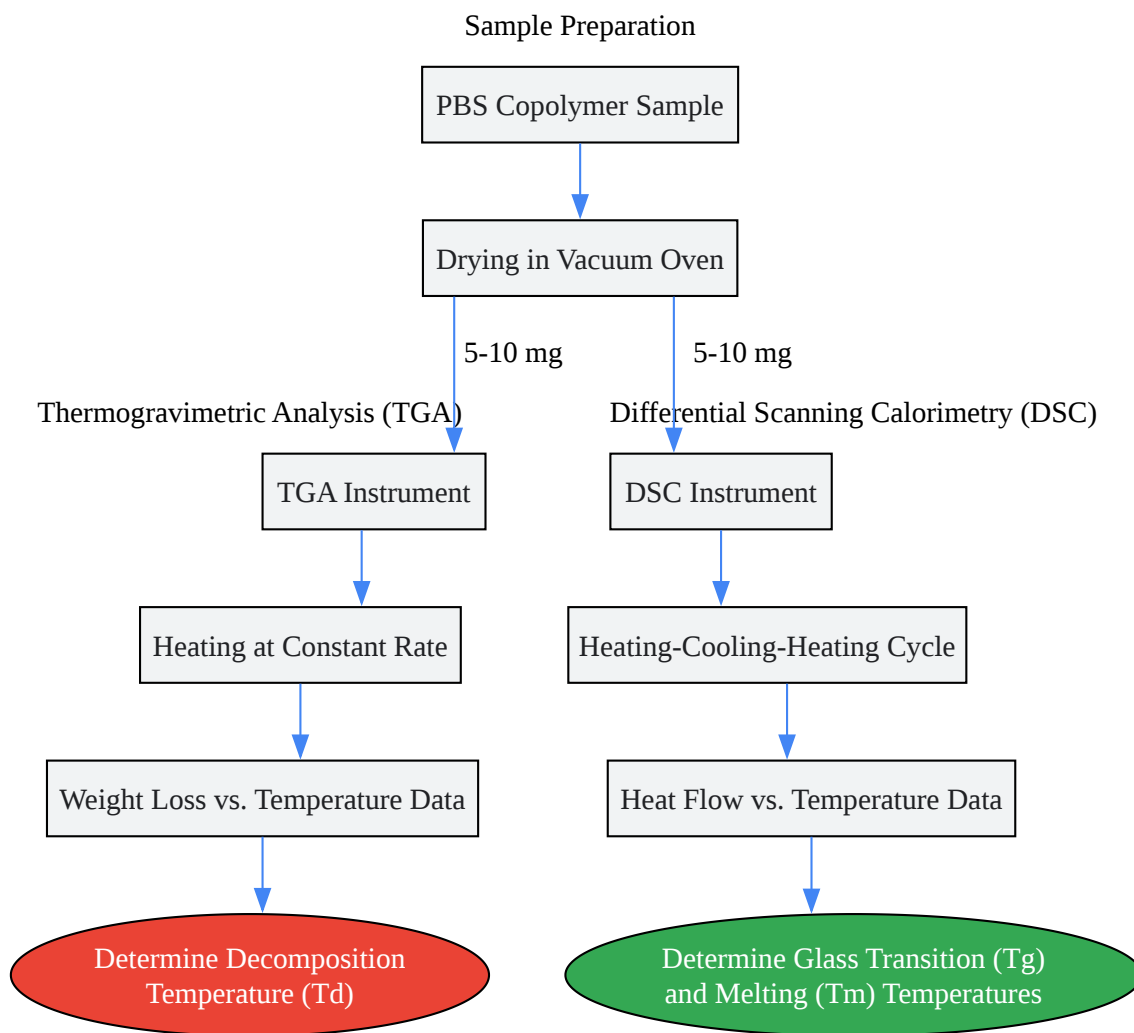
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the glass transition temperature (T_g) and melting temperature (T_m) of the polymers.

Methodology:

- A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history. A common heating and cooling rate is $20^{\circ}\text{C}/\text{min}$.[\[14\]](#)
- The heat flow into or out of the sample relative to the reference is measured as a function of temperature.
- The glass transition temperature (T_g) is observed as a step change in the baseline of the DSC curve, and the melting temperature (T_m) is identified as an endothermic peak.[\[5\]](#)

Experimental Workflow for Thermal Stability Analysis



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Caption: Experimental workflow for thermal analysis of PBS copolymers.

Conclusion

The thermal stability of poly(butylene succinate) can be significantly tailored through copolymerization and blending. The introduction of rigid aromatic units, such as naphthalene dicarboxylate and terephthalate, or bulky cyclic monomers like CBPC, generally enhances the thermal stability and elevates the glass transition temperature.[1][4][15] Conversely, copolymerization with more flexible monomers like ϵ -caprolactone or ethylene succinate can lead to a decrease in melting temperature and glass transition temperature.[5][6] Blending PBS with polymers like PLA offers another avenue to modify thermal properties, although immiscibility can be a challenge.[9] The choice of a specific PBS copolymer will ultimately depend on the desired thermal performance for a given application. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in making informed decisions for material design and development.

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- To cite this document: BenchChem. [A comparative study of the thermal stability of different poly(butylene succinate) copolymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616101#a-comparative-study-of-the-thermal-stability-of-different-poly-butylene-succinate-copolymers]

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